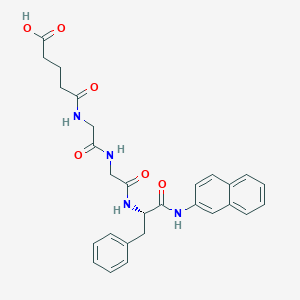![molecular formula C16H12O2 B13803643 tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione CAS No. 104713-92-0](/img/structure/B13803643.png)
tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[84113,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione is a complex organic compound with the molecular formula C16H12O2 It is characterized by its unique tricyclic structure, which includes multiple conjugated double bonds and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which forms the tricyclic core structure. Subsequent steps involve oxidation and cyclization reactions to introduce the ketone groups and complete the conjugated system. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with adjustments for scalability. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione has several scientific research applications:
Chemistry: It serves as a model compound for studying tricyclic systems and conjugated double bonds. Its reactivity and stability make it useful in synthetic organic chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and binding affinities.
Medicine: Potential medicinal applications include its use as a scaffold for drug development, particularly in designing molecules that target specific biological pathways.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of more complex molecules, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione involves its interaction with molecular targets through its conjugated double bonds and ketone groups. These interactions can influence various biochemical pathways, depending on the specific context. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene: This compound shares a similar tricyclic structure but differs in the arrangement of double bonds and the absence of ketone groups.
Tricyclo[8.4.1.1(3,8)]hexadeca-3,5,7,10,12,14-hexaene-2,9-dione: Another related compound with a similar tricyclic core but different functional groups.
Uniqueness
Tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione is unique due to its specific arrangement of conjugated double bonds and the presence of two ketone groups. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various research and industrial applications.
Properties
CAS No. |
104713-92-0 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-2-6-12(15)10-14-8-4-3-7-13(9-11)16(14)18/h1-8H,9-10H2 |
InChI Key |
BLTBBDQZPYXDBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C(C2=O)CC3=CC=CC=C1C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-](/img/structure/B13803564.png)
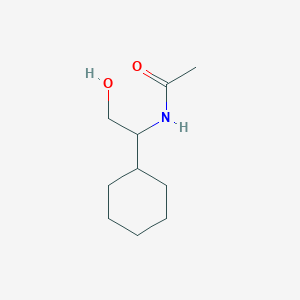

![4-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]morpholine](/img/structure/B13803583.png)
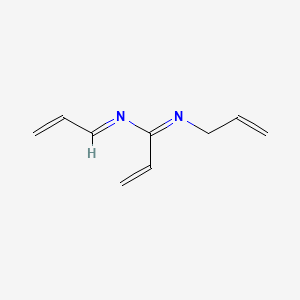
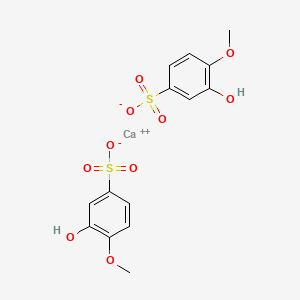
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
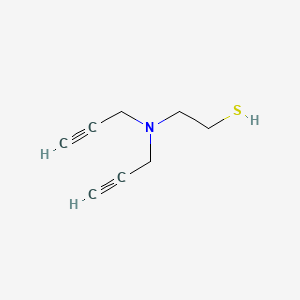
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
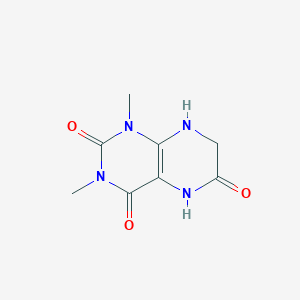
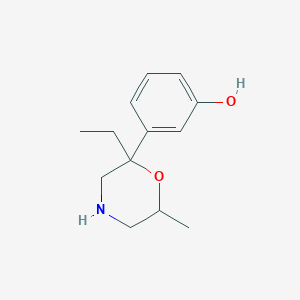
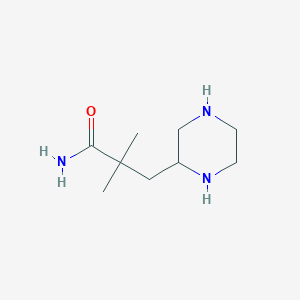
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
